N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3/c20-13(10-8-16-11-5-2-1-4-9(10)11)17-15-19-18-14(22-15)12-6-3-7-21-12/h1-8,16H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCRQKYRIOPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Furan-2-carboxylic Acid Hydrazide: This is achieved by reacting furan-2-carboxylic acid with hydrazine hydrate.
Cyclization to Form the Oxadiazole Ring: The furan-2-carboxylic acid hydrazide undergoes cyclization with carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole ring.
Coupling with Indole-3-carboxylic Acid: The oxadiazole derivative is then coupled with indole-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has demonstrated a range of biological activities that make it a candidate for further exploration in medicinal chemistry:
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro evaluations indicated strong efficacy against:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research involving a panel of cancer cell lines demonstrated notable growth inhibition rates:
| Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| OVCAR-8 (ovarian cancer) | 85.26 |
| NCI-H40 (lung cancer) | 75.99 |
| MDA-MB-231 (breast cancer) | 56.53 |
These results indicate that this compound could be a promising lead for developing new anticancer therapies.
Industrial Applications
Beyond its potential in medicinal chemistry, this compound may find applications in materials science and catalysis. Its unique structure could serve as a building block for synthesizing more complex molecules or developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The furan-2-yl group in the target compound distinguishes it from indole-containing analogs (e.g., 3r, 3u), which may exhibit stronger hydrophobic interactions but reduced metabolic stability .
Regioisomerism :
- Analogous compounds like 3u and 3’u demonstrate that substituent positioning (e.g., propyl vs. propan-2-yl linkers) significantly affects physicochemical properties and biological activity .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining furan, oxadiazole, and indole moieties. These structural components contribute to its unique chemical properties and potential biological activities. The molecular formula is , with a molecular weight of approximately 227.22 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in cancer progression. For instance, it may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The IC50 values for these cell lines suggest significant potency .
- Antimicrobial Properties : Some derivatives of oxadiazole compounds have demonstrated antimicrobial activity, potentially extending to this compound due to structural similarities .
Table 1: Biological Activity Overview
| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| PANC-1 | 2.41 | ||
| Enzyme Inhibition | Carbonic Anhydrases | 0.75 - 89 pM | |
| Antimicrobial | Various Bacterial Strains | Varies |
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and PANC-1. The mechanism appears to involve cell cycle arrest at the G0-G1 phase, suggesting disruption of DNA replication machinery .
Case Study 2: Enzyme Inhibition
Research on similar oxadiazole derivatives revealed their ability to selectively inhibit human carbonic anhydrases at nanomolar concentrations. This suggests that this compound may also function as a potent enzyme inhibitor with potential applications in cancer therapy .
Synthesis and Structural Comparisons
The synthesis of this compound typically involves several steps:
- Formation of furan-derived hydrazides.
- Cyclization to form the oxadiazole ring.
- Coupling with indole derivatives using reagents like dicyclohexylcarbodiimide (DCC).
Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 5-Furan-2-yl-1,3,4-oxadiazole | Furan and oxadiazole rings | Antimicrobial |
| N-(furan-2-ylen)-indole derivatives | Indole and furan | Anticancer |
Q & A
Q. What are the key synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating agents (e.g., POCl₃) .
- Amide coupling : Indole-3-carboxylic acid is coupled to the oxadiazole intermediate using carbodiimides (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) are critical for yield and purity. HPLC and TLC monitor intermediate formation .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Structural confirmation : ¹H/¹³C NMR for verifying indole, oxadiazole, and furan protons; FT-IR for amide C=O stretching (~1650 cm⁻¹) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out side products .
Q. How do the structural features of this compound influence its physicochemical properties?
- Planarity : The oxadiazole and indole rings create a rigid, planar structure, enhancing π-π stacking with biological targets .
- Hydrogen bonding : The amide group and oxadiazole N-atoms act as H-bond acceptors/donors, improving solubility in polar solvents (e.g., DMSO) .
- LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Replace the furan-2-yl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Biological assays : Test derivatives against enzymes like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., LOX inhibition via linoleic acid oxidation at 234 nm) .
- Data analysis : Compare IC₅₀ values and correlate with Hammett σ constants or computational descriptors (e.g., molecular electrostatic potential) .
Q. What computational strategies are effective in predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinase domains) to identify key interactions (e.g., hydrogen bonds with oxadiazole) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer interactions .
Q. How can contradictions in biological activity data between similar compounds be resolved?
- Meta-analysis : Compile data from analogs (e.g., N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) and identify trends using multivariate statistics (e.g., PCA) .
- Experimental validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
Q. What methodologies are recommended for assessing metabolic stability in vitro?
- Microsomal incubation : Use liver microsomes (human or rat) with NADPH cofactor, and quantify parent compound degradation via LC-MS/MS over 60 mins .
- CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4 substrate dibenzylfluorescein) to identify enzyme interactions .
Q. How can researchers address solubility limitations in biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or PEG groups at the amide nitrogen to improve hydrophilicity .
Research Gaps and Future Directions
- Target identification : Perform phage display or affinity chromatography to map novel protein targets .
- In vivo efficacy : Prioritize compounds with IC₅₀ < 10 μM in xenograft models (e.g., murine cancer lines) .
- Toxicity profiling : Screen for off-target effects using mitochondrial toxicity assays (e.g., MTT in HEK293 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
